molecular formula C7H13NO5PS+ B14494009 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane CAS No. 63555-70-4

1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane

Cat. No.: B14494009
CAS No.: 63555-70-4
M. Wt: 254.22 g/mol
InChI Key: SRHJDFWJIPYHSL-UHFFFAOYSA-O
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Description

1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of ethyl chloroformate with a suitable amine to form an intermediate, which is then reacted with other reagents to introduce the oxo, oxa, thia, and aza groups. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes, depending on the desired quantity and application. These methods often require optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen atoms into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors on cell surfaces, influencing cellular signaling pathways .

Comparison with Similar Compounds

1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

63555-70-4

Molecular Formula

C7H13NO5PS+

Molecular Weight

254.22 g/mol

IUPAC Name

acetamidomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium

InChI

InChI=1S/C7H12NO5PS/c1-3-12-7(10)4-15-14(11)13-5-8-6(2)9/h3-5H2,1-2H3/p+1

InChI Key

SRHJDFWJIPYHSL-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)CS[P+](=O)OCNC(=O)C

Origin of Product

United States

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